molecular formula C14H8ClN3O3S2 B2567133 5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 330678-02-9

5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2567133
CAS No.: 330678-02-9
M. Wt: 365.81
InChI Key: ZNLUFTXZJZAAQJ-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring, a thiazole ring, and a nitrophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Biochemical Analysis

Biochemical Properties

5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can inhibit the activity of specific kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on cells are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with target enzymes, leading to their inhibition. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-nitrophenyl isothiocyanate with α-haloketones under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling of the Rings: The final step involves coupling the thiazole and thiophene rings through an amide bond formation. This can be achieved by reacting the thiazole derivative with 5-chlorothiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain pathogens and cancer cells.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
  • 5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both a nitrophenyl group and a thiazole ring within its structure This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds

Properties

IUPAC Name

5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S2/c15-12-6-5-11(23-12)13(19)17-14-16-10(7-22-14)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLUFTXZJZAAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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